molecular formula C11H22ClNO4S B13241522 Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate

Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate

Cat. No.: B13241522
M. Wt: 299.82 g/mol
InChI Key: AEIPDSKCFXCJNG-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a chlorosulfonyl group attached to a branched 4-methylpentan-2-yl backbone. The tert-butyl carbamate moiety serves as a protective group for amines, while the chlorosulfonyl group enables reactivity in nucleophilic substitution or sulfonylation reactions. Its molecular formula is C₁₁H₂₂ClNO₄S, with a molecular weight of ~300.5 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly for introducing sulfonamide functionalities into target molecules .

Properties

Molecular Formula

C11H22ClNO4S

Molecular Weight

299.82 g/mol

IUPAC Name

tert-butyl N-(1-chlorosulfonyl-4-methylpentan-2-yl)carbamate

InChI

InChI=1S/C11H22ClNO4S/c1-8(2)6-9(7-18(12,15)16)13-10(14)17-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)

InChI Key

AEIPDSKCFXCJNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate is typically carried out through organic synthesis methods in a laboratory setting. The process involves the reaction of tert-butyl carbamate with chlorosulfonyl chloride under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: It can be hydrolyzed to form the corresponding carbamic acid and other by-products.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous tert-butyl carbamates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Applications
Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate (Target) N/A C₁₁H₂₂ClNO₄S ~300.5 Chlorosulfonyl, tert-butyl carbamate Nucleophilic substitution, sulfonylation Organic synthesis intermediate, sulfonamide introduction
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate () 1956335-01-5 C₁₀H₂₀ClNO₄S 285.5 Chlorosulfonyl, tert-butyl carbamate Similar to target but with reduced steric hindrance Intermediate for sulfonamide synthesis, sterically less hindered reactions
Tert-butyl (4-chlorophenethyl)carbamate () 167886-56-8 C₁₃H₁₈ClNO₂ 255.74 Chlorophenyl, tert-butyl carbamate Electrophilic aromatic substitution, amine protection Pharmaceutical intermediates, peptide synthesis
Tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate () N/A C₁₄H₁₉ClNO₂ 268.76 Chlorophenyl, tert-butyl carbamate Amine protection, aromatic functionalization Drug development, aromatic moiety incorporation

Reactivity and Stability

  • Chlorosulfonyl Group: The target compound and its analog in exhibit high reactivity due to the chlorosulfonyl group, which readily participates in nucleophilic displacement reactions (e.g., forming sulfonamides with amines).
  • Chlorophenyl Derivatives ( and ): These compounds lack sulfonyl reactivity but are stabilized by aromatic systems. Their primary utility lies in amine protection and participation in electrophilic aromatic substitution reactions .

Physical and Chemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~300.5 g/mol) compared to ’s analog (~285.5 g/mol) suggests reduced solubility in polar solvents but increased lipophilicity, which may enhance membrane permeability in drug-design contexts.
  • Stability : The chlorosulfonyl group renders the target compound moisture-sensitive, necessitating anhydrous storage conditions. In contrast, chlorophenyl derivatives ( and ) are more stable under ambient conditions .

Challenges and Limitations

  • Moisture Sensitivity : The chlorosulfonyl group’s reactivity necessitates rigorous exclusion of moisture during synthesis and storage .
  • Steric Effects : The target compound’s 4-methylpentan-2-yl group may limit its utility in reactions requiring small substrates.

Biological Activity

Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate is a compound with significant potential in biological applications. This article reviews its biological activity, focusing on its mechanisms, effects on cellular systems, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H22ClNO4S
  • Molecular Weight : 299.82 g/mol
  • CAS Number : 1824473-09-7
  • Purity : Minimum 95% .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The chlorosulfonyl group is particularly reactive, enabling the compound to participate in nucleophilic substitution reactions, potentially leading to alkylation of nucleophilic sites in proteins and nucleic acids.

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. This property is crucial in mitigating oxidative stress in cells, which is linked to various diseases including neurodegenerative disorders.

2. Inhibition of Enzymatic Activity

Studies have shown that certain carbamate derivatives can inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's disease. For instance, similar compounds have demonstrated significant inhibition (IC50 values) against these enzymes .

3. Cell Viability and Cytotoxicity

In vitro studies have assessed the impact of this compound on cell viability. Preliminary results suggest that it may protect against cell death induced by toxic agents like amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound demonstrated an increase in astrocyte cell viability when co-treated with Aβ .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityReduces oxidative stress; protects cells from damage
Enzyme InhibitionInhibits acetylcholinesterase and β-secretase; potential Alzheimer's treatment
Cytotoxicity PreventionIncreases astrocyte viability against Aβ toxicity

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of related carbamate compounds, researchers found that treatment with these compounds resulted in a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α in astrocyte cultures treated with Aβ . This suggests that this compound may exert anti-inflammatory effects alongside its neuroprotective properties.

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